Home > Products > Screening Compounds P54633 > CD38 inhibitor 2
CD38 inhibitor 2 -

CD38 inhibitor 2

Catalog Number: EVT-10961935
CAS Number:
Molecular Formula: C19H24N6O3
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CD38 Inhibitor 2, also referred to as 8-amino-N1-cyclic inosine diphosphate ribose, is a compound designed to inhibit the enzyme CD38, which plays a critical role in calcium signaling and the metabolism of nicotinamide adenine dinucleotide. CD38 is known for its ability to hydrolyze cyclic adenosine diphosphate ribose, a crucial second messenger involved in various cellular processes. The inhibition of CD38 has potential therapeutic implications in several diseases, including metabolic disorders and neurodegenerative conditions.

Source and Classification

CD38 Inhibitor 2 is derived from the N1-inosine 5′-monophosphate scaffold and belongs to a class of small molecule inhibitors targeting CD38. This compound was synthesized as part of a broader effort to develop effective inhibitors that can modulate cellular NAD+ levels by preventing the breakdown of this essential cofactor by CD38 .

Synthesis Analysis

Methods and Technical Details

The synthesis of CD38 Inhibitor 2 involves several key steps:

  1. Starting Material: The synthesis begins with adenine, which is modified to yield the N1-inosine scaffold.
  2. N-Ribosylation: The protected 8-bromoinosine undergoes N1-ribosylation using standard conditions to generate the protected N1-ribosyl-8-bromoinosine.
  3. Substitution Reactions: Sequential reactions involving sodium azide and palladium-catalyzed reduction lead to the formation of the 8-azido and subsequently the 8-amino derivatives.
  4. Deprotection: Final treatment with methanolic ammonia results in the deprotection of the ribose moiety, yielding CD38 Inhibitor 2 .

This synthetic pathway highlights the importance of careful manipulation of functional groups to achieve desired inhibitory activity against CD38.

Molecular Structure Analysis

Structure and Data

The molecular structure of CD38 Inhibitor 2 features an amino group at position 8 on the inosine base, which is critical for its binding affinity and inhibitory potency against CD38. The compound exhibits a complex three-dimensional conformation that allows it to fit into the active site of the enzyme effectively.

Data from X-ray crystallography studies indicate that CD38 Inhibitor 2 binds near catalytic residues within the active site, facilitating strong interactions that inhibit enzyme activity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves the competitive inhibition of CD38's catalytic activity. When administered, CD38 Inhibitor 2 competes with NAD+ for binding at the active site, thereby preventing NAD+ from being hydrolyzed into nicotinamide and cyclic adenosine diphosphate ribose.

In vitro studies have demonstrated that CD38 Inhibitor 2 exhibits an IC50 value of approximately 276 µM, indicating its effectiveness in inhibiting cADPR hydrolysis by CD38 .

Mechanism of Action

Process and Data

CD38 Inhibitor 2 operates through a competitive inhibition mechanism. By binding to the active site of CD38, it prevents the conversion of NAD+ into cyclic adenosine diphosphate ribose and nicotinamide. This inhibition leads to elevated levels of NAD+, which can have beneficial effects on cellular metabolism and signaling pathways.

The compound's ability to modulate calcium signaling through inhibition of CD38 has been linked to improved T cell function in various studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CD38 Inhibitor 2 presents specific physical and chemical properties that contribute to its functionality:

Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are typically employed to confirm purity and structural integrity during synthesis .

Applications

Scientific Uses

CD38 Inhibitor 2 has significant potential applications in various fields:

  • Therapeutic Development: It can be utilized in developing treatments for diseases characterized by dysregulated calcium signaling or altered NAD+ metabolism, such as neurodegenerative diseases, chronic inflammatory conditions, and metabolic disorders like nonalcoholic steatohepatitis.
  • Research Tool: The compound serves as a valuable tool for studying the physiological roles of CD38 in immune responses and calcium signaling pathways.
Introduction to CD38 as a Therapeutic Target

CD38 in NAD+ Metabolism and Cellular Homeostasis

CD38 functions primarily as a nicotinamide adenine dinucleotide (NAD+) glycohydrolase and cyclase, governing extracellular NAD+ catabolism. It catalyzes the conversion of NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR), secondary messengers regulating intracellular calcium mobilization from endoplasmic reticulum stores [1] [5]. Additionally, under acidic conditions, CD38 metabolizes nicotinamide adenine dinucleotide phosphate (NADP+) to nicotinic acid adenine dinucleotide phosphate (NAADP), a potent trigger for lysosomal calcium release [5] [6].

The enzymatic activity of CD38 depletes extracellular NAD+ pools, indirectly influencing intracellular NAD+ bioavailability. This has profound implications for NAD+-dependent processes including:

  • Sirtuin-mediated deacetylation
  • Mitochondrial oxidative phosphorylation
  • Genomic stability maintenance
  • Calcium-dependent signaling cascades

Table 1: Key Enzymatic Activities of CD38

SubstrateProductCalcium Signaling RoleOptimal pH
NAD+cADPRRyanodine receptor activationNeutral/Alkaline
cADPRADPRCalcium store depletionNeutral
NADP+NAADPTPC channel activation (lysosomal)Acidic

CD38 knockout studies reveal significantly elevated intracellular NAD+ levels, confirming its dominant role in systemic NAD+ homeostasis [7]. This metabolic perturbation enhances mitochondrial respiration and reduces oxidative stress, suggesting that CD38 inhibition could ameliorate age-related NAD+ decline and metabolic dysfunction.

CD38’s Dual Role in Immune Modulation and Disease Pathogenesis

CD38 exhibits dichotomous functions in immune regulation:

Immunosuppressive Functions:CD38-driven NAD+ hydrolysis generates immunosuppressive adenosine through a coordinated enzymatic cascade. CD38 produces ADPR, which is sequentially metabolized by CD203a (ectonucleotide pyrophosphatase/phosphodiesterase 1) and CD73 (ecto-5'-nucleotidase) to yield adenosine [1] [3]. Adenosine accumulates preferentially in hypoxic tumor microenvironments (e.g., multiple myeloma bone marrow niches), where it suppresses T cell and natural killer cell cytotoxicity via A2A receptor signaling [1] [5].

Pro-inflammatory Signaling:As an adhesion receptor, CD38 binds CD31 (Platelet Endothelial Cell Adhesion Molecule 1) on endothelial cells, facilitating lymphocyte transendothelial migration to inflammatory sites [3] [6]. This interaction initiates inside-out signaling that upregulates integrin affinity, enhancing leukocyte adhesion. CD38 also clusters within lipid rafts alongside B cell receptors and T cell receptors, amplifying antigen receptor-mediated signaling through spleen tyrosine kinase (SYK) and phosphoinositide 3-kinase pathways [6] [8].

CD38 overexpression is a hallmark of hematological malignancies:

  • Multiple Myeloma: Uniformly high expression (100,000+ molecules/cell) enables antibody targeting [1] [4]
  • T-cell Acute Lymphoblastic Leukemia (T-ALL): Median 19,520 molecules/cell, significantly exceeding normal T cells (1,321 molecules/cell; p<0.0001) [8]
  • Cutaneous T-cell Lymphoma (CTCL): 4.8 log-fold increase versus healthy skin [7]

Table 2: CD38 Expression in Malignancies

MalignancyExpression LevelFunctional Consequence
Multiple Myeloma>100,000 molecules/cellEnhanced adenosine production
T-ALL (pre/thymic)Median 25,563 molecules/cellSYK-mediated survival signaling
Chronic Lymphocytic LeukemiaVariable (prognostic marker)BCR signaling potentiation
NK/T-cell LymphomaCorrelates with poor survivalMetastatic dissemination

Rationale for Pharmacological Inhibition of CD38

The biological properties of CD38 substantiate its therapeutic targeting:

Metabolic Reprogramming:CD38 inhibition elevates NAD+ bioavailability, potentially reversing age-associated metabolic decline. Preclinical evidence demonstrates that genetic CD38 ablation increases tissue NAD+ by 10-30x, enhancing sirtuin activity and mitochondrial function [5] [7]. Pharmacological inhibitors (e.g., compound 78c) recapitulate this phenotype, suggesting therapeutic utility in degenerative diseases.

Immunological Reconstitution:Blocking CD38-mediated adenosine generation mitigates tumor immunosuppression. In multiple myeloma models, anti-CD38 antibodies reduce adenosine levels in bone marrow, restoring natural killer cell cytotoxicity [1] [3]. Small molecule inhibitors offer potential advantages by preserving CD38 surface expression—critical for antibody-dependent cellular cytotoxicity—while ablating enzymatic activity.

Direct Antineoplastic Effects:Epitope-specific targeting disrupts pro-tumorigenic signaling. Isatuximab (binding amino acids opposite CD38’s catalytic site) uniquely inhibits enzymatic function and triggers direct caspase-independent apoptosis, whereas daratumumab induces apoptosis only upon secondary crosslinking [1] [4]. Allosteric inhibition may thus deliver dual cytotoxic and immunomodulatory effects.

Synergistic Combinatorial Potential:Resistance mechanisms (e.g., CD38 downregulation) can be overcome by epigenetic modulators. Histone deacetylase inhibitors (panobinostat) and retinoids (all-trans retinoic acid) upregulate CD38 expression in multiple myeloma and cutaneous T-cell lymphoma cells, sensitizing tumors to anti-CD38 therapies [4] [7]. Combination regimens leveraging these agents enhance cytotoxic efficacy while counteracting immune escape.

Broad Applicability Across Malignancies:Ubiquitous CD38 overexpression in diverse malignancies—including mantle cell lymphoma (83% of patients), Waldenström’s macroglobulinemia (62%), and peripheral T-cell lymphomas (60-80%)—validates its utility as a pan-hematological target [5] [8]. Differential expression densities between malignant and normal cells (median T-ALL/normal T cell ratio: 16.7) provide a therapeutic window for selective targeting [8].

Properties

Product Name

CD38 inhibitor 2

IUPAC Name

2-imidazol-1-yl-N-[4-(2-methoxyethoxy)cyclohexyl]-5H-pyrrolo[3,2-d]pyrimidine-4-carboxamide

Molecular Formula

C19H24N6O3

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C19H24N6O3/c1-27-10-11-28-14-4-2-13(3-5-14)22-18(26)17-16-15(6-7-21-16)23-19(24-17)25-9-8-20-12-25/h6-9,12-14,21H,2-5,10-11H2,1H3,(H,22,26)

InChI Key

VQRPLBOIYMUPNF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCC(CC1)NC(=O)C2=NC(=NC3=C2NC=C3)N4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.